7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-cyclopropyl-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H11N3O/c1-6-5-11-13-8(7-2-3-7)4-9(14)12-10(6)13/h4-5,7H,2-3H2,1H3,(H,12,14) |
InChI Key |
XHUKUTWSCVBQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Key Steps in Core Construction:
- Cyclocondensation of 3-aminopyrazoles with malonic acid or derivatives : This forms the pyrazolo[1,5-a]pyrimidine ring system.
- Activation of malonic acid with POCl3 and pyridine : Generates a reactive phosphoric ester intermediate facilitating ring closure.
Specific Preparation of 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
While direct literature on the exact compound is limited, related synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidines with cyclopropyl groups provide a framework:
Introduction of the Cyclopropyl Group at Position 7
- The 7-position substitution with a cyclopropyl group is commonly achieved by starting from a 7-chloro or 7-halo pyrazolo[1,5-a]pyrimidine intermediate.
- Nucleophilic substitution of the halogen with cyclopropylamine or cyclopropyl nucleophiles under palladium-catalyzed conditions or nucleophilic aromatic substitution can be employed to install the cyclopropyl moiety.
Installation of the 3-Methyl Group
Formation of the 5-One (Ketone) Functionality
- The 5-one functionality is typically introduced by oxidation or by using malonic acid derivatives that lead to carbonyl formation at position 5 after ring closure.
- Oxidative steps or selective hydrolysis of ester intermediates can yield the ketone at the 5-position.
Representative Synthetic Route (Adapted from Related Pyrazolo[1,5-a]pyrimidine Syntheses)
Detailed Research Findings and Notes
- Catalytic Systems : Palladium-catalyzed amination (Buchwald-Hartwig type) is effective for introducing cyclopropylamine at the 7-position, providing good yields and selectivity. Use of ligands such as BINAP and bases like cesium carbonate in dioxane solvent at moderate temperatures (~25–100 °C) has been reported.
- Reductive Amination : In some analog syntheses, reductive amination with sodium triacetoxyborohydride is used to install amine substituents, though this is more common for other positions.
- Oxidation and Functional Group Transformations : Dess–Martin periodinane and sodium borohydride are employed for selective oxidation and reduction steps in related pyrazolo[1,5-a]pyrimidine derivatives, enabling the formation of aldehydes or alcohol intermediates before final functionalization.
- Purity and Characterization : Final compounds are typically purified by flash chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and substitution pattern.
Summary Table of Key Preparation Methods
| Preparation Aspect | Methodology | Reagents/Conditions | Notes |
|---|---|---|---|
| Core ring formation | Cyclocondensation | 3-aminopyrazole + malonic acid + POCl3/pyridine | Versatile for substitution |
| 7-Cyclopropyl substitution | Nucleophilic substitution or Pd-catalyzed amination | 7-chloro intermediate + cyclopropylamine, Pd(OAc)2, BINAP, Cs2CO3, dioxane | High selectivity and yield |
| 3-Methyl group introduction | Starting from methylated pyrazole or alkylation | Methyl-substituted pyrazole precursors | Incorporated during ring formation |
| 5-One functionality | Oxidation/hydrolysis | Dess–Martin periodinane, NaBH4, or LiOH hydrolysis | Controls ketone formation |
| Purification | Chromatography, recrystallization | Silica gel, solvent systems | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the C3 position, can be achieved using aryl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl groups at the C3 position .
Scientific Research Applications
7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidinone Derivatives
Pyrazolo[1,5-a]pyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidinones
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Position 3 : Aryl groups (e.g., phenyl, 4-methoxyphenyl) at position 3 enhance antibacterial activity. For example, compound 3b (3-phenyl) showed significant activity against Gram-positive bacteria, comparable to chloramphenicol .
- Position 7 : Electron-withdrawing groups (e.g., CF₃) improve stability and enable cross-coupling reactions for diversification. The trifluoromethyl group in 3-bromo-7-CF₃ derivatives facilitates Suzuki–Miyaura couplings to generate kinase inhibitor candidates .
Synthetic Accessibility The target compound’s cyclopropyl group at position 7 is less common but offers steric and electronic modulation. In contrast, 7-CF₃ derivatives are synthesized via SNAr reactions using PyBroP activation . Bicyclic derivatives like 3b are prepared via multicomponent reactions between 5-aminopyrazoles and dehydroacetic acid (DHAA), highlighting versatility in scaffold assembly .
Molecular Weight: Derivatives like 3b (MW 433.17) exceed typical drug-like thresholds, suggesting prioritization of smaller analogs (e.g., 7-CF₃ series, MW ~280) for lead optimization .
Research Implications
- Kinase Inhibition : The trifluoromethylated derivatives (e.g., 3-bromo-7-CF₃ ) are precursors to Pim1 kinase inhibitors, a target in oncology . The target compound’s cyclopropyl group could be explored for similar applications.
- Antimicrobial Optimization : The phenyl-substituted 3b demonstrates that bulky aryl groups at position 3 improve antibacterial activity. This insight could guide functionalization of the cyclopropyl-methyl analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
